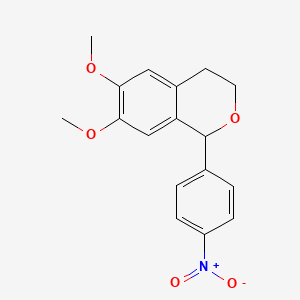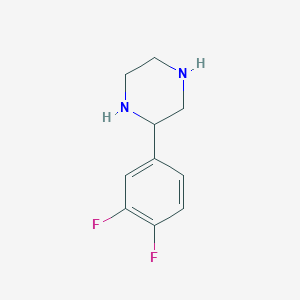
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene
Übersicht
Beschreibung
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene is a chemical compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a 4-nitrophenyl group and two methoxy groups at the 6 and 7 positions, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxy-3,4-dihydroisochromene and 4-nitrobenzaldehyde.
Condensation Reaction: The key step in the synthesis is a condensation reaction between 6,7-dimethoxy-3,4-dihydroisochromene and 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The methoxy groups at the 6 and 7 positions can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to form corresponding ethers.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of potential therapeutic agents, particularly in the design of anti-cancer and anti-inflammatory drugs.
Biological Studies: It is employed in biological studies to investigate its effects on cellular processes, such as tubulin polymerization and cell division.
Chemical Biology: The compound serves as a probe in chemical biology to study the interactions between small molecules and biological targets.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene involves its interaction with specific molecular targets. One of the primary targets is tubulin, a protein that plays a crucial role in cell division. The compound binds to the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization and disrupting the formation of microtubules . This leads to the arrest of cell division and induces apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene can be compared with other similar compounds, such as:
6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar structure but differs in the presence of a tetrahydroisoquinoline ring instead of an isochromene ring.
6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline: This compound lacks the nitro group and has a phenyl group instead of a 4-nitrophenyl group.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with tubulin, making it a valuable compound in medicinal chemistry and biological research.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-15-9-12-7-8-23-17(14(12)10-16(15)22-2)11-3-5-13(6-4-11)18(19)20/h3-6,9-10,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIQNPPEJKAASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzamide](/img/structure/B3038819.png)


![7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one](/img/structure/B3038823.png)



![3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B3038829.png)
![6-(2-aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B3038832.png)
![(4aS,9aR)-4,4a,9,9a-tetrahydro-Indeno[2,1-b]-1,4-oxazin-3(2H)-one](/img/structure/B3038833.png)

![(2E)-2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3038838.png)
